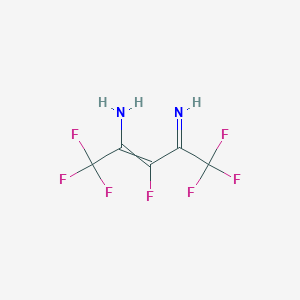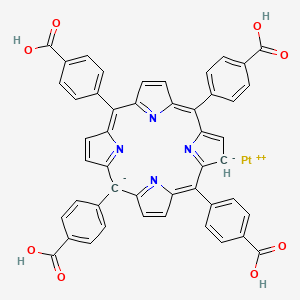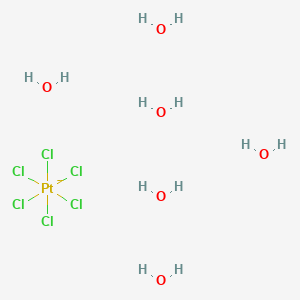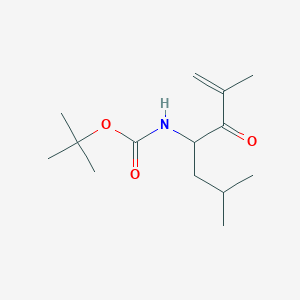
HexNAc-(Hex)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HexNAc-(Hex)2, also known as N-acetylhexosamine-(hexose)2, is a compound consisting of one N-acetylhexosamine unit and two hexose units. This compound is a structural derivative of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units joined by glycosidic linkages. This compound is commonly found in complex carbohydrates, including glycoproteins and glycolipids, which play critical roles in cellular functions and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HexNAc-(Hex)2 typically involves multistep chemical processes, including the selective formation of glycosidic bonds. One common method is the total synthesis of L-hexoses, which showcases a methodology for synthesizing polyhydroxylated natural products. This process often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and configuration.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between N-acetylhexosamine and hexose units. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
HexNAc-(Hex)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
HexNAc-(Hex)2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.
Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .
Comparison with Similar Compounds
HexNAc-(Hex)2 can be compared with other similar compounds, such as:
HexNAc-(Hex)6,7: Consists of six or seven hexose units and two N-acetylhexosamine units.
HexNAc-(Hex)4: Contains four hexose units and two N-acetylhexosamine units.
The uniqueness of this compound lies in its specific structure and the roles it plays in various biological processes. Its smaller size compared to larger oligosaccharides allows for more targeted interactions with specific proteins and receptors, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H35NO16 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26) |
InChI Key |
RJTOFDPWCJDYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)


![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)




